molecular formula C8H6ClFO2 B2760112 4-Chloro-2-fluoro-6-methylbenzoic acid CAS No. 1427395-43-4

4-Chloro-2-fluoro-6-methylbenzoic acid

Cat. No.: B2760112
CAS No.: 1427395-43-4
M. Wt: 188.58
InChI Key: KTTCBEJZILTBIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-6-methylbenzoic acid can be achieved through several methods. One common approach involves the multi-step reaction process starting from 4-chlorobenzoic acid . The process includes halogenation and methylation reactions under controlled conditions to introduce the chlorine, fluorine, and methyl groups onto the benzene ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-6-methylbenzoic acid is unique due to the presence of all three substituents (chlorine, fluorine, and methyl) on the benzene ring. This combination of substituents imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-chloro-2-fluoro-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTCBEJZILTBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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